1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one
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Overview
Description
1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one is an organic compound known for its unique structure and potential applications in various fields. This compound features two hydroxyphenyl groups attached to a penta-1,4-dien-3-one backbone, with prop-2-en-1-yl substituents on the phenyl rings. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-hydroxy-3-(prop-2-en-1-yl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The double bonds in the penta-1,4-dien-3-one backbone can be reduced to form saturated compounds.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one involves its interaction with biological molecules. The compound’s hydroxy groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the conjugated double bonds in the penta-1,4-dien-3-one backbone can participate in electron transfer reactions, contributing to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
Curcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione.
Bis(4-hydroxyphenyl)methane: A simpler analog with a single methylene bridge between the phenyl rings.
Uniqueness
1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one is unique due to its specific substitution pattern and the presence of prop-2-en-1-yl groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
189325-47-1 |
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Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1,5-bis(4-hydroxy-3-prop-2-enylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C23H22O3/c1-3-5-19-15-17(9-13-22(19)25)7-11-21(24)12-8-18-10-14-23(26)20(16-18)6-4-2/h3-4,7-16,25-26H,1-2,5-6H2 |
InChI Key |
VXIDTGMWZXXZHP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)CC=C)O |
Origin of Product |
United States |
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